molecular formula C7H12N2O3 B6204618 1-(methylcarbamoyl)pyrrolidine-3-carboxylic acid CAS No. 1342274-73-0

1-(methylcarbamoyl)pyrrolidine-3-carboxylic acid

Cat. No.: B6204618
CAS No.: 1342274-73-0
M. Wt: 172.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Methylcarbamoyl)pyrrolidine-3-carboxylic acid is an organic compound with the molecular formula C(7)H({12})N(_2)O(_3) It features a pyrrolidine ring substituted with a methylcarbamoyl group at the nitrogen atom and a carboxylic acid group at the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Methylcarbamoyl)pyrrolidine-3-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of pyrrolidine-3-carboxylic acid with methyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the methylcarbamoyl group.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(Methylcarbamoyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methylcarbamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, acetic acid, and mild heating.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Pyrrolidine-3-methanol.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Methylcarbamoyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its use in developing new pharmaceuticals, particularly those targeting neurological disorders.

    Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism by which 1-(methylcarbamoyl)pyrrolidine-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The methylcarbamoyl group can form hydrogen bonds or hydrophobic interactions with target molecules, influencing their function and stability.

Comparison with Similar Compounds

    Pyrrolidine-3-carboxylic acid: Lacks the methylcarbamoyl group, leading to different reactivity and biological activity.

    N-methylpyrrolidine-3-carboxylic acid: Similar structure but with a different substitution pattern, affecting its chemical properties.

Uniqueness: 1-(Methylcarbamoyl)pyrrolidine-3-carboxylic acid is unique due to the presence of both a methylcarbamoyl group and a carboxylic acid group on the pyrrolidine ring. This combination allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in research and industrial applications.

Properties

CAS No.

1342274-73-0

Molecular Formula

C7H12N2O3

Molecular Weight

172.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.